molecular formula C8H8O4 B129432 Methyl 3,5-dihydroxybenzoate CAS No. 2150-44-9

Methyl 3,5-dihydroxybenzoate

Cat. No. B129432
CAS RN: 2150-44-9
M. Wt: 168.15 g/mol
InChI Key: RNVFYQUEEMZKLR-UHFFFAOYSA-N
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Description

Methyl 3,5-dihydroxybenzoate is a derivative of dihydroxybenzoic acid where the hydroxyl groups are positioned at the 3rd and 5th positions on the benzene ring, and a methyl ester group is attached to the carboxylic acid function. This compound is structurally related to other benzoate esters and dihydroxybenzoic acids that have been studied for various applications, including pharmaceuticals, liquid crystals, and materials science.

Synthesis Analysis

The synthesis of compounds related to methyl 3,5-dihydroxybenzoate often involves esterification reactions or coupling reactions with other organic molecules. For instance, a study on the synthesis of bent-core compounds derived from methyl 3,5-dihydroxybenzoate reported the preparation of homologous series with mesomorphic properties, indicating the potential for creating materials with specific physical characteristics . Another example is the synthesis of a compound designed for the treatment of hyperproliferative disorders, which started with commercially available precursors and involved a condensation reaction followed by hydrogenation .

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 3,5-dihydroxybenzoate has been analyzed using various techniques, including X-ray crystallography and computational methods. For example, the crystal structure of methyl 4-hydroxybenzoate was determined and analyzed using Hirshfeld surface analysis to understand the intermolecular interactions . Similarly, the structure of a synthetic intermediate to the Espintanol was elucidated by X-ray crystal analysis, revealing intramolecular hydrogen bonds that influence the molecule's orientation .

Chemical Reactions Analysis

Methyl 3,5-dihydroxybenzoate and its derivatives can participate in various chemical reactions. For instance, the electrochemical oxidation of 3,4-dihydroxybenzoic acid, a related compound, was studied in the presence of a nucleophile, leading to the formation of a benzofuran derivative . Additionally, the synthesis of liquid crystalline isoxazoles involved reactions with hydroxylamine hydrochloride and unsaturated compounds, demonstrating the reactivity of the hydroxyl and carboxylate groups in these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 3,5-dihydroxybenzoate derivatives are influenced by their molecular structure. The mesomorphic properties of bent-core compounds derived from methyl 3,5-dihydroxybenzoate were characterized using techniques like polarized light optical microscopy and differential scanning calorimetry, revealing phases such as smectic and columnar, which are important for liquid crystal applications . The molecular recognition study of 3,5-dihydroxybenzoic acid with N-donor compounds highlighted the importance of hydrogen bonding in the formation of supramolecular assemblies .

Scientific Research Applications

Reactivity and Chemical Interactions

Methyl 3,5-dihydroxybenzoate is known for its chemical reactivity. It reacts by nucleophilic attack of thiocyanate ion on the methyl group when soluble in molten potassium thiocyanate and eutectic Na+K+SCN. Such reactions showcase its potential in organic substitution reactions (Crowell, Braue, & Hillery, 1984).

Application in Synthesis and Material Science

This compound has been utilized in the optimization studies for condensation reactions, yielding significant improvements in the synthesis of various complex molecules. These include the synthesis of crown ethers and other difunctional monomers (Gibson & Nagvekar, 1997). Additionally, its derivatives are useful in the creation of polar columnar and lamellar mesophases in liquid crystals, indicating its potential in material science (Umadevi, Radhika, & Sadashiva, 2013).

Neuroprotective Effects in Medical Research

Methyl 3,5-dihydroxybenzoate exhibits neuroprotective effects against oxidative damage in cell models, making it a compound of interest in neurodegenerative disease research. Studies have shown its effectiveness in mitigating oxidative stress and inhibiting apoptosis in various cell lines, which could have implications for treating conditions like Alzheimer's or Parkinson's disease (Cai et al., 2016), (Zhou et al., 2014), (Zhang et al., 2012).

Antifungal and Biocidal Properties

The compound has been found to possess significant antifungal properties, with potential applications as a biofungicide in agricultural settings. Its ability to inhibit the growth of various plant pathogens suggests its potential use in managing plant diseases (Lee et al., 2017).

Fluorescent Sensor Applications

Methyl 3,5-dihydroxybenzoate has also been used in the development of fluorogenic chemosensors. These sensors exhibit high selectivity and sensitivity, particularly for detecting Al3+ ions, which could have applications in environmental monitoring and analytical chemistry (Ye et al., 2014).

Safety And Hazards

Methyl 3,5-dihydroxybenzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

methyl 3,5-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVFYQUEEMZKLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062208
Record name Benzoic acid, 3,5-dihydroxy-, methyl ester
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Methyl 3,5-dihydroxybenzoate

CAS RN

2150-44-9
Record name 3,5-Dihydroxybenzoic acid methyl ester
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Record name Methyl 3,5-hydroxybenzoate
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Record name Methyl 3,5-dihydroxybenzoate
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Record name Benzoic acid, 3,5-dihydroxy-, methyl ester
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Record name Benzoic acid, 3,5-dihydroxy-, methyl ester
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Record name Methyl 3,5-dihydroxybenzoate
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Record name METHYL 3,5-HYDROXYBENZOATE
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Synthesis routes and methods I

Procedure details

To a solution of 3,5-dihydroxybenzoic acid (30.0 g) in methanol (300 mL) was added dropwise thionyl chloride (20 mL) at 0° C., and the mixture was heated under reflux for 2 hr. The reaction mixture was concentrated, and the obtained crystals were washed with diethyl ether to give the title compound (30.0 g) as a white solid.
Quantity
30 g
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20 mL
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300 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 3,5-dihydroxybenzoic acid (20.0 g, 129.9 mmol) in dry methanol (100 mL) and H2SO4 (1 mL) was refluxed for 20 h. The volatile product was removed in vacuo and the residue was redissolved in ethyl acetate (EA) and washed with aqueous NaHCO3, water and brine. The organic phase was dried with anhydrous sodium sulphate and the solvent was evaporated to yield methyl 3,5-dihydroxybenzoate as a white colored solid (95% yield, m.p.=170° C.). 1H-NMR (300 MHz, CDCl3) δ 7.1 (d, 2H), 6.6 (t, 1H), 4.9 (s, OH), 3.9 (s, OCH3).
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20 g
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100 mL
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Synthesis routes and methods IV

Procedure details

To a solution of 3,5-dihydroxybenzoic acid (50.0 g, 320 mmol) in methanol (310 ml) was added concentrated sulfuric acid (7.7 ml) and the resultant solution heated at reflux for 16 hrs. It was then cooled and approximately 200 ml of methanol removed under reduced pressure. To the remaining solution was added water (300 ml) and the mixture extracted with ether (4×50 ml). The combined extracts were washed with saturated aqueous sodium bicarbonate (50 ml), dried, and evaporated to dryness. The resultant solid was recrystallized from 50 ml of methanol/125 ml of water to give methyl 3,5-dihydroxybenzoate as off-white crystals (50.1 g, 91.9%).
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50 g
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310 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
745
Citations
MJ Miller, JE Ream, MC Walker, JA Sikorski - Bioorganic & medicinal …, 1994 - Elsevier
Aromatic analogues of the EPSP synthase enzyme substrate (S3P), reaction intermediate (1), and product (EPSP) were synthesized from 3,5-dihydroxybenzoic acid and were evaluated …
Number of citations: 14 www.sciencedirect.com
S Umadevi, S Radhika, BK Sadashiva - Liquid Crystals, 2013 - Taylor & Francis
The synthesis and mesomorphic properties of the first three homologous series of symmetrical seven-ring bent-core compounds derived from methyl 3,5-dihydroxybenzoate have been …
Number of citations: 9 www.tandfonline.com
J Yao, L Gui, Q Long - Biocatalysis and Biotransformation, 2022 - Taylor & Francis
Soil microbes are an abundant source of enzymes with unique properties that may be useful for industrial applications. As most wild-type strains show low chlorogenic acid esterase …
Number of citations: 0 www.tandfonline.com
AM Balija - The Fordham Undergraduate Research …, 2014 - research.library.fordham.edu
In the course of searching for monomers for larger macromolecular structures, we attempted the bis-O-alkylation of methyl 3, 5-dihydroxy benzoate (1) with (bromomethyl) cyclohexane (…
Number of citations: 0 research.library.fordham.edu
F Michele Paccagnini, F Matthew Tracey, AM Balija - Synthesis - Citeseer
In the course of searching for monomers for larger macromolecular structures, we attempted the bis-O-alkylation of methyl 3, 5-dihydroxy benzoate (1) with (bromomethyl) cyclohexane (…
Number of citations: 2 citeseerx.ist.psu.edu
JH Birkinshaw, A Bracken - Journal of the Chemical Society (Resumed …, 1942 - pubs.rsc.org
… Methyl 3 : 5-dihydroxybenzoate was converted by the Gattermann synthesis into methyl 3 : 5dihydroxy-2-formyZbenzoate, which on hydrolysis gave the free acid, and on mild potash …
Number of citations: 9 pubs.rsc.org
J Jiang, W Liu, J Hai, Y Luo, K Chen, Y Xin, J Pan, Y Hu… - bioRxiv, 2021 - biorxiv.org
Differentiation and proliferation of neural stem cells (NSCs) are both important biological processes in cerebral neural network. However, these two capacities of NSCs are limited. Thus, …
Number of citations: 4 www.biorxiv.org
Y Delaviz, HW Gibson - Macromolecules, 1992 - ACS Publications
A semirigid32-membered ring diester crown ether, bis (5-carbomethoxy-1, 3-phenylene)-32-crown-10 (3), has been synthesized in one step using methyl 3, 5-dihydroxybenzoate (1) …
Number of citations: 43 pubs.acs.org
T Katoh, O Ohmori - Tetrahedron Letters, 2000 - Elsevier
An efficient synthesis of (±)-geodin [(±)-2] corresponding to the spirocoumaranone subunit of Sch 202596 (1) was accomplished in a convergent manner by utilizing coupling reaction of …
Number of citations: 28 www.sciencedirect.com
IM AOULED - 2021 - acikerisim.karabuk.edu.tr
Bu çalışmada siyanürik klorür 0 C’da ayrı ayrı 2,4-dihidroksibenzaldehit, 3,5-dihidroksibenzilalkol ve metil-3,5-dihidroksibenzoat ile reaksiyona tabi tutularak 2,4-bis((4,6-dikloro-1,3,5-…
Number of citations: 0 acikerisim.karabuk.edu.tr

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